![molecular formula C30H29N3O B12122740 [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)
[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Diphénylméthyl)pipérazinyl]-N,N-dibenzamide est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe diphénylméthyl et deux groupes benzamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [4-(diphénylméthyl)pipérazinyl]-N,N-dibenzamide implique généralement la réaction de la 1-(diphénylméthyl)pipérazine avec le chlorure de benzoyle en conditions basiques. La réaction est réalisée dans un solvant inerte tel que le dichlorométhane ou le toluène, avec une base comme la triéthylamine ou le carbonate de sodium pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour prendre en compte des quantités plus importantes. Le procédé utilise les mêmes réactifs et les mêmes conditions, mais il met en œuvre des réacteurs plus importants et des techniques de purification plus efficaces pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
[4-(Diphénylméthyl)pipérazinyl]-N,N-dibenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipérazine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés pipérazine substitués.
Applications De Recherche Scientifique
Chimie
En chimie, le [4-(diphénylméthyl)pipérazinyl]-N,N-dibenzamide est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Il sert d'intermédiaire dans la préparation de divers produits pharmaceutiques et agrochimiques .
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .
Médecine
En médecine, le [4-(diphénylméthyl)pipérazinyl]-N,N-dibenzamide est étudié pour ses propriétés pharmacologiques potentielles, notamment ses activités antihistaminique et antiallergique .
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques de spécialité et comme étalon de référence en chimie analytique .
Mécanisme d'action
Le mécanisme d'action du [4-(diphénylméthyl)pipérazinyl]-N,N-dibenzamide implique son interaction avec des cibles moléculaires spécifiques, telles que des récepteurs ou des enzymes. Le composé se lie à ces cibles, modulant leur activité et conduisant aux effets pharmacologiques souhaités. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l'application spécifique et du système biologique impliqué .
Mécanisme D'action
The mechanism of action of [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Cetirizine : Un antihistaminique bien connu avec une structure pipérazine similaire.
Hydroxyzine : Un autre antihistaminique qui présente des similitudes structurelles avec le [4-(diphénylméthyl)pipérazinyl]-N,N-dibenzamide.
Diphenhydramine : Un antihistaminique avec un groupe diphénylméthyl, similaire à celui du [4-(diphénylméthyl)pipérazinyl]-N,N-dibenzamide
Unicité
Ce qui distingue le [4-(diphénylméthyl)pipérazinyl]-N,N-dibenzamide de ces composés similaires, c'est sa combinaison unique du cycle pipérazine avec deux groupes benzamide, ce qui peut conférer des propriétés pharmacologiques et des applications distinctes .
Propriétés
Formule moléculaire |
C30H29N3O |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
4-benzhydryl-N,N-diphenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C30H29N3O/c34-30(33(27-17-9-3-10-18-27)28-19-11-4-12-20-28)32-23-21-31(22-24-32)29(25-13-5-1-6-14-25)26-15-7-2-8-16-26/h1-20,29H,21-24H2 |
Clé InChI |
GQNVDUOOGWDWKO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)
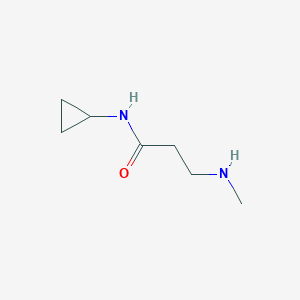

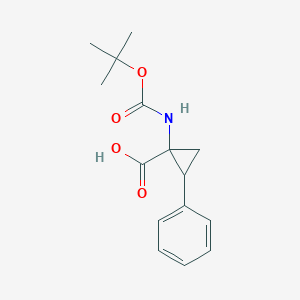
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)

![Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-](/img/structure/B12122691.png)
![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)
![4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)
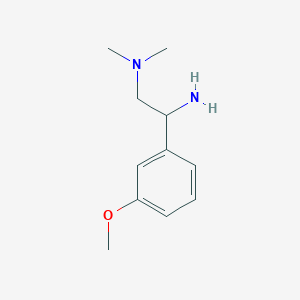
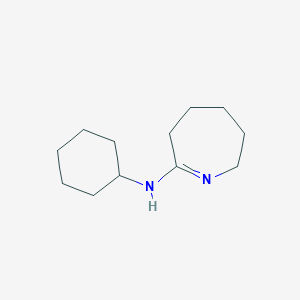
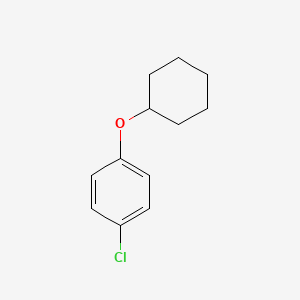
![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
